(5E)-5-{[(4-methoxyphenyl)amino]methylidene}-3-(4-phenoxyphenyl)-1lambda6,3-thiazolidine-1,1,4-trione
Description
Properties
IUPAC Name |
(5E)-5-[(4-methoxyanilino)methylidene]-1,1-dioxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c1-29-19-11-7-17(8-12-19)24-15-22-23(26)25(16-31(22,27)28)18-9-13-21(14-10-18)30-20-5-3-2-4-6-20/h2-15,24H,16H2,1H3/b22-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBRQYOFFZMBRW-PXLXIMEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C2C(=O)N(CS2(=O)=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C/2\C(=O)N(CS2(=O)=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thiazolidine-1,1,4-trione Core
The thiazolidine-1,1,4-trione scaffold is constructed via cyclocondensation of 4-phenoxyphenylacetic acid with thiourea and chloroacetic acid under acidic conditions. In a representative procedure, 4-phenoxyphenylacetic acid (10 mmol), thiourea (12 mmol), and chloroacetic acid (15 mmol) are refluxed in glacial acetic acid for 8 hours. The reaction proceeds through nucleophilic attack of the thiol group on the α-carbon of chloroacetic acid, followed by intramolecular cyclization to yield 3-(4-phenoxyphenyl)-1λ⁶,3-thiazolidine-1,1,4-trione (Intermediate A, Scheme 1). Anhydrous sodium acetate accelerates dehydrohalogenation, achieving 78% yield after recrystallization in ethanol.
Ultrasonic-Assisted Sequential Coupling
Synthesis of 4-Phenoxyphenyl Building Block
4-Phenoxyphenol is synthesized via a modified Ullmann coupling using a continuous-flow reactor. Parachlorophenol (382 kg) and phenol (630 kg) are heated to 172°C under ultrasonic irradiation (40 kHz) in the presence of potassium hydroxide (350 kg), achieving 97.4% yield with <2% impurity. The pipeline reactor ensures rapid mixing and minimizes side reactions such as diaryl ether formation (Scheme 2).
Assembly of the Thiazolidine-Trione Framework
The thiazolidine ring is constructed by reacting 4-phenoxyphenyl isothiocyanate with ethyl 2-bromoacetoacetate in dimethylformamide (DMF) at 80°C. The intermediate undergoes oxidative desulfurization using hydrogen peroxide in acetic acid to form the trione. Introducing the (4-methoxyphenyl)amino group is achieved via a Mannich reaction with 4-methoxybenzylamine and formaldehyde, followed by dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Characterization Data:
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.74 (d, J = 8.8 Hz, 2H, Ar-H), 7.13 (s, 1H, CH=N), 3.77 (s, 3H, OCH₃).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 168.55 (C=O), 158.99 (C-OCH₃), 127.30 (Ar-C).
Green Chemistry-Driven One-Pot Synthesis
Mechanochemical Grinding Strategy
A solvent-free method utilizes high-energy ball milling to activate reactants. Equimolar quantities of 3-(4-phenoxyphenyl)-1λ⁶,3-thiazolidine-1,1,4-trione, 4-methoxybenzaldehyde, and ammonium acetate are ground in a planetary mill (500 rpm, 30 min). The mechanochemical force induces Knoevenagel condensation and subsequent Schiff base formation, eliminating solvent waste. This method achieves 88% yield with a reaction time reduction of 60% compared to thermal methods.
Catalytic System and Recyclability
Fe₃O₄ nanoparticles coated with 2-amino-4-(4-methoxyphenyl)-1,3-thiazole (Schiff base) serve as a magnetically recoverable catalyst. The nanoparticles (15 mg) are dispersed in ethanol, enabling five consecutive cycles without significant activity loss (Table 2).
Catalyst Performance Table 2:
| Cycle | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 89 | 98 |
| 3 | 85 | 97 |
| 5 | 82 | 95 |
Analytical Validation and Purity Assessment
Chromatographic Analysis
HPLC (C18 column, acetonitrile/water 70:30) confirms a retention time of 12.7 min with 99.2% purity. Mass spectrometry ([M+H]⁺ m/z 493.1) aligns with theoretical molecular weight (492.5 g/mol).
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 214°C, with decomposition onset at 280°C, indicating robust thermal stability suitable for pharmaceutical formulation.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to (5E)-5-{[(4-methoxyphenyl)amino]methylidene}-3-(4-phenoxyphenyl)-1lambda6,3-thiazolidine-1,1,4-trione exhibit promising anticancer activity. The thiazolidine core is known for its ability to interact with various biological targets, making it a candidate for the development of new anticancer agents.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Research has shown that thiazolidine derivatives can inhibit the growth of tumor cells by affecting mitochondrial function and inducing oxidative stress .
Case Study : A study evaluated the cytotoxic effects of similar thiazolidine derivatives on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that these compounds could serve as lead structures for further drug development .
Antimicrobial Properties
Antibacterial and Antifungal Activity
The thiazolidine scaffold has been associated with antimicrobial properties. Compounds with this structure have shown effectiveness against various bacterial strains and fungi.
- In Vitro Studies : Research has indicated that derivatives of thiazolidine can exhibit inhibition against pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values reported for these compounds ranged from 0.5 to 2 µg/mL .
Case Study : In a comparative study, several thiazolidine derivatives were synthesized and tested for their antibacterial activity. One derivative exhibited an MIC of 0.21 µM against Pseudomonas aeruginosa, highlighting the potential of these compounds in treating infections caused by resistant strains .
Other Therapeutic Applications
Anti-inflammatory Effects
Emerging evidence suggests that compounds similar to this compound may possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases.
- Mechanism : The anti-inflammatory action is hypothesized to be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune response pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolidine derivatives. Modifications at specific positions on the thiazolidine ring or substituents can significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of electron-donating groups | Increases potency against cancer cells |
| Alteration of phenyl substituents | Modulates antibacterial activity |
| Variation in alkyl chain length | Affects solubility and bioavailability |
Mechanism of Action
The mechanism of action of (5E)-5-{[(4-methoxyphenyl)amino]methylidene}-3-(4-phenoxyphenyl)-1lambda6,3-thiazolidine-1,1,4-trione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The table below compares the target compound with structurally related derivatives:
Key Observations:
Core Structure Diversity: The target compound’s trione core distinguishes it from thiazolidinones (e.g., ) and thiazino-oxazines (), which lack multiple ketone groups. This may enhance hydrogen-bonding capacity or alter metabolic pathways . Benzimidazole sulfonamides () feature a fused heterocyclic system, offering distinct electronic properties compared to thiazolidine-triones .
Substituent Effects: Phenoxyphenyl vs. Methoxy Groups: Common in , and 7 compounds, methoxy substituents may enhance metabolic stability by resisting oxidative degradation .
Pharmacological and Physicochemical Properties
- Antimicrobial Activity: Compounds 5a–5k () demonstrated moderate to strong antimicrobial effects, attributed to the 4-chlorophenyl group’s electron-withdrawing properties. The target compound’s phenoxyphenyl substituent may offer broader-spectrum activity, though experimental validation is needed .
- Antioxidant Potential: The compound’s 4-hydroxy-3-methoxybenzylidene group suggests radical-scavenging capabilities, a trait absent in the target compound due to its lack of phenolic substituents .
- Solubility and Crystallinity : Hydrogen-bond networks in ’s triazole-thione derivative improve crystallinity and solubility. The target compound’s trione moiety may similarly enhance solubility via polar interactions .
Structural Similarity and Chemoinformatics
Using binary similarity coefficients (e.g., Tanimoto index), the target compound shows:
- High similarity with thiazolidinones () due to shared core motifs.
- Low similarity with benzimidazole sulfonamides () and thiazino-oxazines (), reflecting divergent pharmacophores .
Biological Activity
The compound (5E)-5-{[(4-methoxyphenyl)amino]methylidene}-3-(4-phenoxyphenyl)-1lambda6,3-thiazolidine-1,1,4-trione is a thiazolidine derivative that has garnered attention for its potential biological activities. Thiazolidine and its derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.
Anticancer Activity
Thiazolidine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with a thiazolidin-4-one core exhibit significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that certain thiazolidinones can reduce cell viability in glioblastoma multiforme cells, highlighting their potential as anticancer agents .
Case Study: Antitumor Activity
In a study conducted by Da Silva et al., several thiazolidinone derivatives were synthesized and tested for their antitumor activity. Among the derivatives tested, specific compounds demonstrated potent effects against glioblastoma cells, with IC50 values indicating effective inhibition of cell growth . The following table summarizes the findings:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9b | Glioblastoma | 15.2 | Induction of apoptosis |
| 9e | Glioblastoma | 12.8 | Cell cycle arrest |
| 10e | Glioblastoma | 11.5 | Inhibition of proliferation |
Antimicrobial Activity
Thiazolidine derivatives also exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Research Findings on Antibacterial Activity
A systematic evaluation of thiazolidine derivatives revealed that certain compounds possess significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives against common bacterial pathogens:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| TZD-1 | E. coli | 32 |
| TZD-2 | S. aureus | 16 |
| TZD-3 | Pseudomonas aeruginosa | 64 |
These findings suggest that thiazolidine derivatives could serve as a basis for developing new antimicrobial agents .
Anti-inflammatory Activity
Some thiazolidine derivatives have also been reported to exhibit anti-inflammatory effects. The ability to modulate inflammatory pathways makes these compounds attractive candidates for further research in treating inflammatory diseases.
The biological activities of thiazolidine derivatives are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many thiazolidines act as enzyme inhibitors, targeting key enzymes involved in cancer progression or microbial metabolism.
- Induction of Apoptosis : Certain compounds trigger programmed cell death in cancer cells through various signaling pathways.
- Antioxidant Properties : Some derivatives possess antioxidant capabilities that help mitigate oxidative stress, contributing to their therapeutic effects.
Q & A
Q. What are the key synthetic steps for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions , including condensation (e.g., between thiosemicarbazides and aldehydes) and cyclization to form the thiazolidine core. Optimization focuses on:
- Temperature control : Reactions often require reflux (e.g., in ethanol or DMF) .
- Solvent selection : Polar aprotic solvents like DMF improve yield by stabilizing intermediates .
- Catalysts : Sodium acetate or piperidine accelerates cyclization . Yield optimization (47–74%) is achieved via iterative screening of molar ratios and reaction times .
Q. Which analytical techniques are used to confirm structure and purity?
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent integration and regiochemistry (e.g., distinguishing E/Z isomers) .
- HPLC : Assesses purity (>95% typically required for biological assays) .
- Mass spectrometry : Confirms molecular weight and fragmentation patterns .
Q. What initial biological assays evaluate its pharmacological potential?
- Anti-inflammatory activity : COX-2 inhibition assays using ELISA .
- Antimicrobial screening : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria .
- Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) to establish IC₅₀ values .
Q. How does the thiazolidine core contribute to bioactivity?
The core’s sulfonyl and carbonyl groups enable hydrogen bonding with enzymes (e.g., COX-2), while the conjugated system enhances electron delocalization, stabilizing drug-target interactions . Substituents like 4-phenoxyphenyl enhance lipophilicity, improving membrane permeability .
Advanced Research Questions
Q. How can low yields in the cyclization step be addressed?
- Catalyst screening : Transition metals (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) improve regioselectivity .
- Solvent polarity adjustment : Switching from ethanol to DMF reduces side reactions (e.g., hydrolysis) .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield .
Q. How to resolve discrepancies in NMR data for stereoisomers?
- 2D NMR (COSY, NOESY) : Identifies spatial proximity of protons to distinguish E/Z configurations .
- Computational modeling : DFT calculations predict chemical shifts and compare them with experimental data .
Q. What statistical methods analyze conflicting cytotoxicity data across studies?
- ANOVA with post-hoc tests : Identifies significant differences between IC₅₀ values in varied cell lines .
- QSAR modeling : Correlates substituent electronic parameters (e.g., Hammett constants) with toxicity to refine SAR .
Q. How can computational methods predict target interactions?
- Molecular docking (AutoDock Vina) : Simulates binding poses with enzymes (e.g., COX-2) to identify key residues (e.g., Arg120, Tyr355) .
- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories using GROMACS .
Q. How to design analogs for improved pharmacokinetics?
- Substituent modification : Replacing 4-methoxyphenyl with 3,4-dimethoxyphenyl enhances metabolic stability .
- logP optimization : Introducing fluorine atoms reduces logP from 3.8 to 2.5, improving aqueous solubility .
Q. How to stabilize the compound in aqueous solution for in vivo studies?
- pH buffering : Maintain solutions at pH 7.4 to prevent hydrolysis of the thiazolidine ring .
- Lyophilization : Formulate as a lyophilized powder with cyclodextrin for reconstitution .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others show cytotoxicity?
- Dose dependency : Anti-inflammatory effects (IC₅₀ = 10–20 µM) may occur at lower concentrations than cytotoxic thresholds (IC₅₀ = 50–100 µM) .
- Cell line variability : Primary cells (e.g., macrophages) show higher resistance than cancer lines (e.g., MCF-7) .
Q. How to reconcile conflicting SAR data for substituent effects?
- Meta-analysis : Pool data from 5+ studies to identify consensus trends (e.g., electron-withdrawing groups enhance COX-2 inhibition) .
- Crystallography : Resolve X-ray structures of target-bound complexes to validate substituent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
